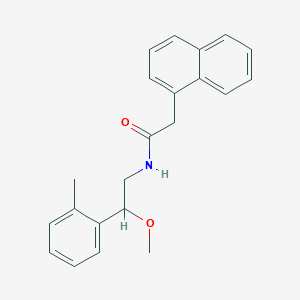

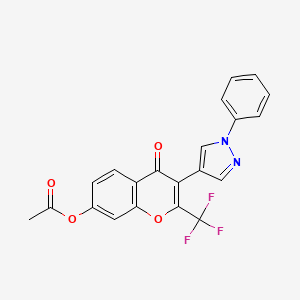

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

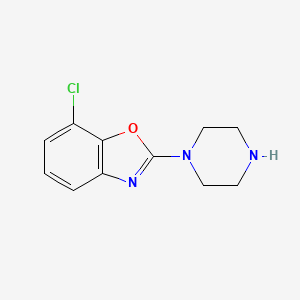

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as MTEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEDA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C22H23NO2.

Aplicaciones Científicas De Investigación

Melatonin Analogs and Structural Analysis

- Melatonin Analogs : Naphthalene derivatives have been explored for their potential as melatonin analogs. One study discussed the crystallographic analysis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, highlighting its structural similarity to melatonin and suggesting its possible application in studies related to melatonin receptors (Tinant et al., 1994).

Crystal Structure and Co-crystal Formation

- Co-crystal Formation : Research on quinoline derivatives with amide bonds, similar in structural aspects to the compound , has contributed to understanding co-crystal formation with aromatic diols, offering insights into potential applications in material science and pharmaceuticals (Karmakar et al., 2009).

Photostability and Lasing Efficiency

- Photophysical Properties : Studies on N-substituted 1,8-naphthalimide derivatives, focusing on their fluorescence, lasing efficiency, and photostability, indicate applications in developing dye lasers and understanding solvent-dependent behaviors of naphthalene derivatives (Martin et al., 1996).

Anti-Parkinson's Activity

- Pharmacological Applications : The synthesis and evaluation of novel naphthalene derivatives for anti-Parkinson's activity demonstrate the potential of such compounds in therapeutic applications, particularly in neurodegenerative disease research (Gomathy et al., 2012).

Anti-HIV Activity

- Antiviral Research : A study on naphthalene derivatives synthesized from naphthalene-derived glycine derivative for their inhibitory activity against HIV-1 and HIV-2 provides a basis for the development of new antiviral agents (Hamad et al., 2010).

Interaction with Proteins

- Protein Interaction Studies : Fluorescence spectral studies on the interaction of naphthalene derivatives with Bovine Serum Albumin (BSA) shed light on the binding mechanisms and potential applications in understanding drug-protein interactions (Ghosh et al., 2016).

Propiedades

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-16-8-3-5-12-19(16)21(25-2)15-23-22(24)14-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,21H,14-15H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXUSZYMVXZFJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-methoxyphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2398604.png)

![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)

![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2398622.png)